molecular formula C10H14ClNO B15061003 N-Phenyloxolan-3-amine hydrochloride CAS No. 1955506-47-4

N-Phenyloxolan-3-amine hydrochloride

Cat. No.: B15061003
CAS No.: 1955506-47-4
M. Wt: 199.68 g/mol
InChI Key: WMXPTYNVGIEQEU-UHFFFAOYSA-N
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Description

N-Phenyloxolan-3-amine hydrochloride is a chemical compound that features a phenyl group attached to an oxolane ring, which is further substituted with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyloxolan-3-amine hydrochloride typically involves the reaction of phenylamine with oxirane derivatives under acidic conditions. One common method includes the reaction of phenylamine with 3-chloropropanol in the presence of a base to form N-Phenyloxolan-3-amine, which is then treated with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, converting the compound into its reduced amine form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced amine forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Phenyloxolan-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Phenyloxolan-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The amine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    N-Phenylmorpholine: Similar structure but with a morpholine ring instead of an oxolane ring.

    N-Phenylpyrrolidine: Contains a pyrrolidine ring instead of an oxolane ring.

    N-Phenylpiperidine: Features a piperidine ring in place of the oxolane ring.

Uniqueness: N-Phenyloxolan-3-amine hydrochloride is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

1955506-47-4

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

N-phenyloxolan-3-amine;hydrochloride

InChI

InChI=1S/C10H13NO.ClH/c1-2-4-9(5-3-1)11-10-6-7-12-8-10;/h1-5,10-11H,6-8H2;1H

InChI Key

WMXPTYNVGIEQEU-UHFFFAOYSA-N

Canonical SMILES

C1COCC1NC2=CC=CC=C2.Cl

Origin of Product

United States

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